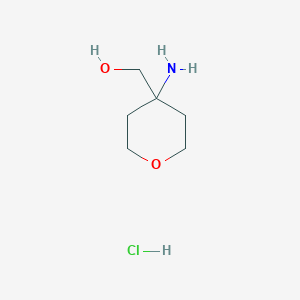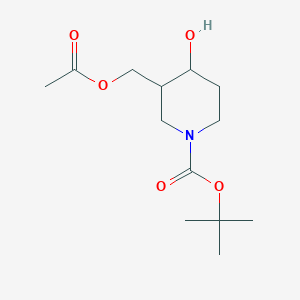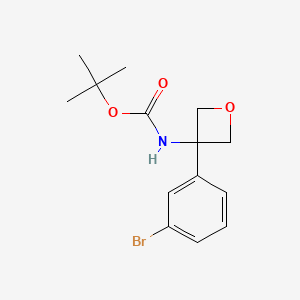![molecular formula C10H11BrN2S B1377770 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 175920-97-5](/img/structure/B1377770.png)
3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide
Descripción general
Descripción
3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide is a compound belonging to the class of benzothiazoles, which are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
Target of Action
Similar compounds, such as benzo[d]thiazol derivatives, have been shown to exhibit antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.
Mode of Action
It is suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation and the alleviation of depressive symptoms.
Biochemical Pathways
Given the potential increase in serotonin and norepinephrine concentrations, it can be inferred that the compound may influence the monoaminergic system, which includes the serotonergic and noradrenergic pathways .
Result of Action
Similar compounds have been shown to exhibit antidepressant and anticonvulsant effects, suggesting that this compound may have similar effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as tyrosinase and acetylcholinesterase, inhibiting their activity and preventing substrate access . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity may decrease over time due to gradual degradation or interaction with other components in the experimental system. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate cell signaling pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which can be further excreted via the kidneys. The interaction of this compound with metabolic enzymes, such as cytochrome P450, can influence its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, by post-translational modifications and targeting signals . In the mitochondria, this compound can interact with mitochondrial proteins, influencing mitochondrial function and promoting apoptosis in cancer cells . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide typically involves the reaction of benzo[d]thiazol-2-ol with an allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzothiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound of 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide, known for its broad spectrum of biological activities.
2-aminobenzothiazole: Another derivative with significant antimicrobial and anticancer properties.
6-nitrobenzo[d]thiazol-2-amine: Known for its potential as an anti-tubercular agent.
Uniqueness
This compound is unique due to its specific structural features, such as the allyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Propiedades
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h2-6,11H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZJKNWEOOXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)


